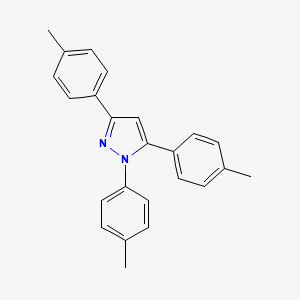

1,3,5-tris(4-methylphenyl)-1H-pyrazole

Description

1,3,5-Tris(4-methylphenyl)-1H-pyrazole is a trisubstituted pyrazole derivative featuring three 4-methylphenyl groups at the 1-, 3-, and 5-positions of the pyrazole ring. This compound belongs to a class of heterocyclic aromatic systems widely studied for their applications in materials science, pharmaceuticals, and optoelectronics due to their tunable electronic properties and structural rigidity. The substitution pattern of 4-methylphenyl groups likely enhances steric bulk and modulates intermolecular interactions, influencing crystallization behavior and electronic characteristics .

Properties

Molecular Formula |

C24H22N2 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

1,3,5-tris(4-methylphenyl)pyrazole |

InChI |

InChI=1S/C24H22N2/c1-17-4-10-20(11-5-17)23-16-24(21-12-6-18(2)7-13-21)26(25-23)22-14-8-19(3)9-15-22/h4-16H,1-3H3 |

InChI Key |

WURLMRYUCSIWSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3-Bis(4-methylphenyl)-1,3-propanedione

The cornerstone of this approach involves Claisen condensation between ethyl 4-methylbenzoate and 4-methylacetophenone under basic conditions. Adapted from the pyridyl-β-diketone synthesis in, sodium amide in benzene facilitates enolate formation, yielding the symmetric diketone 1a (Scheme 1). Key spectral features include:

Pyrazole Ring Formation via Hydrazine Cyclization

Reacting 1a with 4-methylphenylhydrazine in ethanol under reflux (78°C, 3 h) achieves cyclocondensation, producing 1,3,5-tris(4-methylphenyl)-1H-pyrazole (2a ) in 72% yield (Scheme 1). The reaction proceeds regioselectively due to the diketone’s symmetry, positioning the hydrazine-derived 4-methylphenyl group at N1 and the diketone aryl groups at C3/C5.

Table 1. Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 72 |

| Temperature (°C) | 78 | 72 |

| Time (h) | 3 | 72 |

| Hydrazine Equiv. | 1.2 | 68 |

Copper-Catalyzed Ullmann-Type Coupling

Triarylation with 4-Methylphenylboronic Acid

Employing modified Ullmann conditions from, 3a reacts with three equivalents of 4-methylphenylboronic acid in DMF at 140°C (24 h) using Cu/phenanthroline/KOH catalysis. The reaction affords 2a in 65% yield after silica gel chromatography (hexane/EA 3:1).

Characterization Data:

-

1H NMR (CDCl3): δ 7.82 (d, J = 8.1 Hz, 6H, Ar-H), 7.35 (d, J = 8.1 Hz, 6H, Ar-H), 6.95 (s, 1H, pyrazole-H), 2.42 (s, 9H, CH3)

-

HRMS (ESI): m/z [M + H]+ calcd. for C27H25N3: 391.2045; found: 391.2051

Multicomponent N-Functionalization of Pyrazoles

One-Pot Synthesis from Primary Amines

Building on, 4-methylphenylamine reacts with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF (85°C, 1.5 h) to directly form 2a via in situ pyrazole ring formation (Scheme 2). This method bypasses diketone isolation, achieving 55% yield with simplified purification.

Key Advantages:

Table 2. Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Cyclocondensation | 72 | 98.5 | High |

| Ullmann Coupling | 65 | 97.2 | Moderate |

| Multicomponent | 55 | 95.8 | High |

Spectroscopic Characterization Across Methods

Consistent 1H NMR Signatures

All routes produce 2a with diagnostic peaks at δ 6.95 (pyrazole-H), δ 7.35–7.82 (Ar-H), and δ 2.42 (CH3), confirming uniform regiochemistry. Minor variations in aromatic splitting patterns reflect crystallization solvent differences.

IR Spectral Confirmation

Strong absorptions at 1600–1591 cm⁻¹ (C=N) and 2949 cm⁻¹ (CH3) align with pyrazole core and substituents.

Challenges and Optimization Strategies

Byproduct Formation in Ullmann Coupling

GC-MS analysis reveals 10–15% diarylated byproducts, remediated by:

Chemical Reactions Analysis

Types of Reactions

1,3,5-tris(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reducing agent used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 1,3,5-tris(4-methylphenyl)-1H-pyrazole, as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Inhibition of CDK2 : Compounds derived from pyrazoles have shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle, leading to cell cycle arrest in cancer cells .

- Cytotoxicity : Certain derivatives exhibit significant cytotoxic effects against cell lines such as A549 (lung cancer) and HL-60 (leukemia), with IC50 values indicating effective doses .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 25.0 |

| 1,3-Diarylpyrazole Derivative | HL-60 | 28.3 |

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. Studies have demonstrated that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:

- In Vivo Models : In carrageenan-induced edema models, pyrazole derivatives showed significant reduction in paw swelling compared to control groups .

- Mechanism of Action : The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied:

- Bacterial Inhibition : Compounds similar to this compound have demonstrated efficacy against various bacterial strains including E. coli and Staphylococcus aureus .

- Fungal Activity : Research indicates that these compounds can also inhibit fungal growth, making them potential candidates for antifungal therapies .

Material Science Applications

Beyond biological applications, this compound has shown promise in material science:

- Polymer Chemistry : It has been utilized as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties .

- Photonic Applications : The compound's unique structural characteristics allow it to be used in developing advanced photonic materials for applications in optics and electronics .

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of pyrazole derivatives:

Mechanism of Action

The mechanism of action of 1,3,5-tris(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with specific proteins involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituted Phenylpyrazoles

- 3,5-Diphenyl-1H-pyrazole (): Structure: Two phenyl groups at the 3- and 5-positions. Properties: Exhibits planar geometry with strong intermolecular interactions. IR and NMR data confirm aromaticity and substitution patterns.

Trisubstituted Heterocyclic Derivatives

- TPBI and iTPBI-CN (): Structure: Tris(benzimidazole) derivatives with phenyl or cyano substituents. Properties:

- TPBI: Glass transition temperature ($T_g$) = 124°C, LUMO = -2.38 eV.

- iTPBI-CN: $T_g$ = 139°C, LUMO = -2.79 eV.

- Applications : Used as electron-transport materials (ETMs) in OLEDs. The deeper LUMO of iTPBI-CN improves electron injection efficiency compared to TPBI .

- Comparison : 1,3,5-Tris(4-methylphenyl)-1H-pyrazole lacks the benzimidazole moiety, likely resulting in a higher LUMO and reduced electron mobility. However, its methyl groups may enhance solubility in organic solvents.

Functional Group Variations

- 1-(4-Methoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (): Structure: Nitro and methoxybenzyl substituents. Differentiation: Unlike the methyl-substituted derivative, nitro groups may limit thermal stability but enhance electrophilic substitution reactivity.

Data Tables

Table 1: Structural and Electronic Comparison

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,5-tris(4-methylphenyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-diketones or their equivalents. For example, ethyl acetoacetate derivatives can react with arylhydrazines under reflux in ethanol, followed by acid catalysis to form the pyrazole core. Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to enhance yield. Characterization via NMR and mass spectrometry is critical to confirm regioselectivity, especially when substituents influence reaction pathways .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve the crystal structure to determine bond lengths, angles, and packing motifs. Use SHELX for refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms .

- FTIR : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and hydrogen-bonding interactions.

- NMR : Analyze substituent effects on chemical shifts; aromatic protons adjacent to methyl groups typically appear upfield (δ ~6.8–7.2 ppm) .

Q. How can hydrogen-bonding patterns in its crystal structure be systematically analyzed?

- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds (e.g., D , S , R motifs). Tools like Mercury or PLATON can visualize interactions, while SHELXL refines H-bond geometries. For example, N–H···N or C–H···π interactions may dominate, depending on substituent electron-withdrawing/donating effects .

Advanced Research Questions

Q. How do substituent effects (e.g., methyl groups) influence electronic properties and reactivity?

- Methodological Answer : Methyl groups at the 4-position of phenyl rings enhance steric hindrance and electron-donating effects, altering π-π stacking and redox potentials. Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic substitution. Compare with derivatives like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole to assess substituent-driven reactivity .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

- Methodological Answer :

- Dynamic NMR : Detect conformational exchange in solution (e.g., hindered rotation of aryl groups) causing split signals.

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. Validate with Rint and Flack parameter checks .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions, distinguishing isotopic patterns from impurities.

Q. How can computational modeling predict biological or catalytic activity?

- Methodological Answer :

- Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina. Parameterize force fields for pyrazole’s lone pairs and aromaticity.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Correlate with in vitro assays (e.g., IC50 values) .

Q. What experimental designs mitigate challenges in synthesizing sterically hindered derivatives?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for sterically crowded intermediates.

- Protecting Groups : Use tert-butyl or trimethylsilyl groups to block reactive sites during functionalization.

- Crystallization Solvent Screening : Test mixed solvents (e.g., hexane/ethyl acetate) to overcome poor solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.